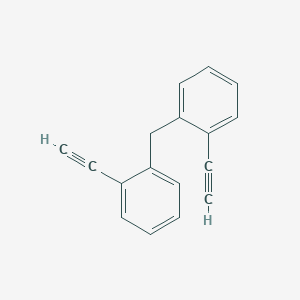
1,1'-Methylenebis(2-ethynylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(2-ethynylbenzene) is an organic compound with the molecular formula C17H12 It consists of two ethynylbenzene units linked by a methylene bridge
Métodos De Preparación
The synthesis of 1,1’-Methylenebis(2-ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethynylbenzene.
Formation of the Methylene Bridge: The methylene bridge is introduced through a reaction involving formaldehyde or a similar methylene donor under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1’-Methylenebis(2-ethynylbenzene) undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl groups can yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(2-ethynylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1,1’-Methylenebis(2-ethynylbenzene) exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the methylene bridge provides structural flexibility. These interactions can influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
1,1’-Methylenebis(2-ethynylbenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(4-ethynylbenzene): Similar structure but with ethynyl groups at the para positions.
1,1’-Methylenebis(2-methylbenzene): Lacks the ethynyl groups, resulting in different reactivity and applications.
The uniqueness of 1,1’-Methylenebis(2-ethynylbenzene) lies in its combination of ethynyl groups and a methylene bridge, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
189620-04-0 |
|---|---|
Fórmula molecular |
C17H12 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1-ethynyl-2-[(2-ethynylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H12/c1-3-14-9-5-7-11-16(14)13-17-12-8-6-10-15(17)4-2/h1-2,5-12H,13H2 |
Clave InChI |
OHKRCDYXFBIKFX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1CC2=CC=CC=C2C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
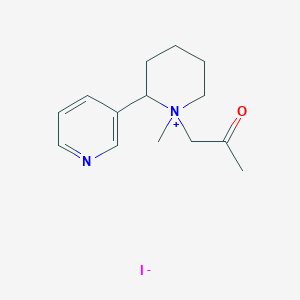
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
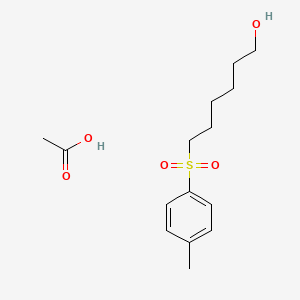

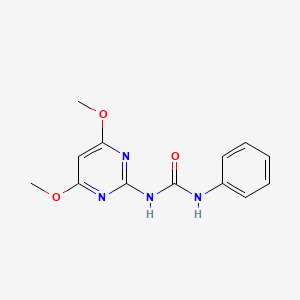

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
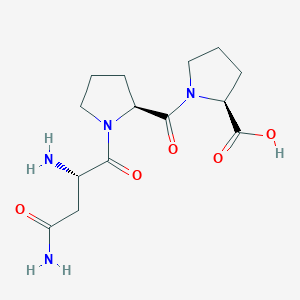

![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)
